molecular formula C8H4BrF3O2 B15311457 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B15311457
M. Wt: 269.01 g/mol
InChI Key: JCSSKTVNXJBPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of bromine, fluorine, and difluoroacetic acid groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Difluoroacetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination and fluorination: Using industrial-grade bromine and fluorinating agents.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organometallic reagents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution Products: Various substituted phenylacetic acids.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluorophenyl)acetic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms along with the difluoroacetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

JCSSKTVNXJBPKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.